Application: “2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine” might be used in the synthesis of imidazole containing compounds.
2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine is a heterocyclic compound characterized by a six-membered ring containing one nitrogen and one oxygen atom. The molecular formula is with a molecular weight of approximately 161.22 g/mol. This compound features a dimethyl group at the 2-position and is part of the broader class of benzoxazines, which are known for their diverse biological activities and potential applications in medicinal chemistry.
Research indicates that 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine exhibits significant biological activity. It has been evaluated for its role as an inhibitor of glucose-induced insulin release, although it was found to be less effective than its chroman counterparts . Additionally, certain derivatives of this compound have demonstrated myorelaxant properties on vascular smooth muscle cells, suggesting potential therapeutic applications in managing vascular conditions .
The synthesis methods for 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine include:
These methods highlight the versatility of synthetic pathways available for producing this compound and its derivatives.
The applications of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine are varied:
Interaction studies involving 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine have focused on its pharmacological effects on various biological systems. Notably, studies have shown that certain derivatives act as calcium entry blockers in vascular smooth muscle cells. This property may contribute to their myorelaxant effects observed in experimental settings . Furthermore, ongoing research aims to elucidate the mechanisms behind these interactions to optimize therapeutic efficacy.
Several compounds are structurally similar to 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine. These include:
Compound Name | Structure Type | Key Activity | Uniqueness |
---|---|---|---|
2,2-Dimethyl-1,4-dihydro-2H-benzoxazine | Benzoxazine | Insulin release inhibition | Unique dimethyl substitution |
3-Methylbenzoxazine | Benzoxazine | Vascular effects | Different methyl substitution |
2,2-Dimethylchroman | Chroman | K ATP channel opening | Distinct structural framework |
This comparison highlights the unique structural features of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine that contribute to its distinct biological properties compared to related compounds.
The discovery of benzoxazine derivatives traces back to 1944, when Holly and Cope first synthesized small-molecule benzoxazines through Mannich condensation reactions. However, 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine emerged as a distinct entity in the late 20th century, driven by advances in heterocyclic chemistry. Early work by Burke et al. in the 1950s laid foundational insights into benzoxazine reactivity, while 21st-century innovations in catalytic cyclization enabled precise synthesis of substituted variants like this dimethylated derivative. The compound gained prominence after 2000 as researchers recognized its utility in polymer science and medicinal chemistry.
This compound belongs to the 1,3-benzoxazine subclass, characterized by:
Its classification aligns with the broader benzoxazine family but distinguishes itself through steric effects from the geminal dimethyl groups, which influence ring-opening kinetics and polymerizability.
The compound serves dual roles:
2,2-Dimethyl-1,4-dihydro-2H-benzo[d] [1] [2]oxazine is a heterocyclic organic compound belonging to the benzoxazine family, characterized by a bicyclic structure consisting of a benzene ring fused to an oxazine ring [1] [3]. The compound possesses the molecular formula C₁₀H₁₃NO with a molecular weight of 163.22 g/mol [1] [3] [2]. The structural representation reveals a six-membered oxazine ring containing both nitrogen and oxygen heteroatoms, fused to a benzene ring system [3] [4].
The canonical Simplified Molecular Input Line Entry System representation is expressed as CC1(C)NC2C=CC=CC=2CO1, which illustrates the connectivity and arrangement of atoms within the molecular framework [3] [4]. The International Chemical Identifier string InChI=1S/C10H13NO/c1-10(2)11-9-6-4-3-5-8(9)7-12-10/h3-6,11H,7H2,1-2H3 provides a standardized description of the molecular structure [3] [4]. The corresponding International Chemical Identifier Key MAEQOIDZBKIVHI-UHFFFAOYSA-N serves as a unique identifier for this specific chemical entity [3] [4].
Table 1: Molecular Formula and Basic Properties of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d] [1] [2]oxazine
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₃NO |
Molecular Weight (g/mol) | 163.22 |
CAS Registry Number | 5226-51-7 |
MDL Number | MFCD09878805 |
IUPAC Name | 2,2-dimethyl-1,4-dihydro-2H-benzo[d] [1] [2]oxazine |
SMILES | CC1(C)NC2=C(CO1)C=CC=C2 |
InChI | InChI=1S/C10H13NO/c1-10(2)11-9-6-4-3-5-8(9)7-12-10/h3-6,11H,7H2,1-2H3 |
InChI Key | MAEQOIDZBKIVHI-UHFFFAOYSA-N |
Canonical SMILES | CC1(C)NC2C=CC=CC=2CO1 |
The structural framework exhibits a unique arrangement where the oxazine ring adopts a 1,3-configuration, with nitrogen at position 1 and oxygen at position 3 of the heterocyclic ring [5] [6]. This particular arrangement distinguishes it from other benzoxazine isomers and contributes to its specific chemical and physical properties [5] [7].
The International Union of Pure and Applied Chemistry systematic name for this compound is 2,2-dimethyl-1,4-dihydro-2H-benzo[d] [1] [2]oxazine [3] [8]. This nomenclature follows the standard benzoxazine naming convention, where the benzo[d] prefix indicates the fusion pattern of the benzene ring to the oxazine moiety [6] [7]. The numbering system begins at the nitrogen atom, proceeding around the oxazine ring, with the benzo ring receiving the [d] designation to specify the fusion position [9] [7].
Alternative naming conventions include various systematic approaches that emphasize different structural aspects of the molecule [10] [11]. The compound is sometimes referred to using Chemical Abstracts Service indexing nomenclature, which may employ different numbering systems or structural descriptors [3] [4]. The heterocyclic nomenclature system classifies this compound within the broader category of 1,3-benzoxazines, distinguishing it from 1,4-benzoxazine and 3,1-benzoxazine isomers [6] [7] [10].
The systematic nomenclature reflects the dihydro nature of the compound, indicating the partial saturation of the oxazine ring [12] [13]. The 2H designation specifies that the ring system contains two hydrogen atoms on the saturated portion, while the 1,4-dihydro terminology indicates the specific positions of these hydrogen additions [7] [13]. The gem-dimethyl substitution at the 2-position is explicitly noted in the name, providing complete structural identification [1] [3].
Benzoxazines exist as multiple structural isomers depending on the relative positions of oxygen and nitrogen atoms within the oxazine ring, the location of ring fusion, and the position of double bonds [5] [6]. The 2,2-dimethyl-1,4-dihydro-2H-benzo[d] [1] [2]oxazine represents one specific isomeric form within this diverse family of heterocyclic compounds [5] [7].
The primary structural isomers include 1,2-benzoxazine, 1,3-benzoxazine, 1,4-benzoxazine, and 3,1-benzoxazine systems [6] [9] [7]. Each isomer exhibits distinct chemical properties and reactivity patterns due to the different positioning of heteroatoms [5] [6]. The 1,3-benzoxazine configuration, as found in the target compound, places the nitrogen and oxygen atoms in a 1,3-relationship within the six-membered ring [6] [7].
Table 2: Structural Isomers and Related Benzoxazine Derivatives
Compound Name | Molecular Formula | CAS Number | Ring System Type | Heteroatom Positions |
---|---|---|---|---|
2,2-Dimethyl-1,4-dihydro-2H-benzo[d] [1] [2]oxazine | C₁₀H₁₃NO | 5226-51-7 | 1,3-Benzoxazine | N(1), O(3) |
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine | C₁₀H₁₃NO | 866089-28-3 | 1,4-Benzoxazine | N(1), O(4) |
1,6-Dimethyl-2,4-dihydro-3,1-benzoxazine | C₁₀H₁₃NO | Various | 3,1-Benzoxazine | N(3), O(1) |
3-Methyl-3,4-dihydro-2H-1,4-benzoxazine | C₉H₁₁NO | 32329-20-7 | 1,4-Benzoxazine | N(1), O(4) |
Related benzoxazine derivatives include compounds with varying substitution patterns on both the benzene and oxazine rings [10] [11] [14]. The 2,2-dimethyl substitution pattern represents a specific case of gem-dialkyl substitution, which influences the conformational preferences and stability of the oxazine ring [15] [13]. Alternative derivatives may contain different alkyl, aryl, or functional group substituents at various positions around the bicyclic framework [12] [11].
The structural diversity within the benzoxazine family extends to include oxo-derivatives such as benzoxazinones and benzoxazinocarboxylic acids [16] [17]. These compounds maintain the basic bicyclic framework while incorporating additional functional groups that modify their chemical and biological properties [17] [18]. The parent benzoxazine structure with molecular formula C₈H₇NO serves as the fundamental building block for this extensive family of heterocyclic compounds [5] [6].
The stereochemical characteristics of 2,2-dimethyl-1,4-dihydro-2H-benzo[d] [1] [2]oxazine are primarily determined by the three-dimensional arrangement of the oxazine ring system and the spatial orientation of substituents [13] [19] [20]. The six-membered oxazine ring adopts a non-planar conformation due to the sp³ hybridization of both the nitrogen and the saturated carbon atoms [19] [20] [21].
Crystallographic studies of related benzoxazine compounds reveal that the oxazine ring typically adopts a half-chair conformation [19] [22] [21] [23]. In this conformation, certain atoms deviate from the mean plane of the ring, creating a puckered structure that minimizes steric interactions and maximizes orbital overlap [19] [21] [23]. The puckering parameters for benzoxazine rings generally show Q values ranging from 0.45 to 0.47 Angstroms, with theta angles between 126 and 130 degrees [19] [21] [23].
Table 3: Stereochemical Parameters and Conformational Properties
Parameter | Description/Value |
---|---|
Ring Conformation | Half-chair to distorted chair |
Preferred Conformation | Half-chair with N and C atoms out of plane |
Puckering Amplitude (Q) | ~0.45-0.47 Å (typical for benzoxazines) |
Theta (θ) angle | 126-130° (typical range) |
Phi (φ) angle | Variable (-75° to -90°) |
Nitrogen Hybridization | sp³ hybridization at nitrogen |
Axial/Equatorial Preference | Axial methyl groups at C-2 position |
Stereogenic Centers | One at C-2 carbon (gem-dimethyl) |
Chiral Configuration | Achiral due to symmetrical substitution |
The gem-dimethyl substitution at the 2-position creates a quaternary carbon center that eliminates potential chirality at this position [1] [3] [15]. The symmetrical nature of the two methyl groups results in an achiral molecule despite the presence of a stereogenic center [15] [13]. This substitution pattern also influences the conformational preferences of the ring system by providing steric bulk that affects the equilibrium between different ring conformations [15] [13] [20].
The nitrogen atom in the oxazine ring exhibits sp³ hybridization with a pyramidal geometry [13] [19] [20]. The sum of angles around the nitrogen typically approaches 334 degrees, consistent with sp³ hybridization and indicating significant deviation from planarity [19] [22]. This three-dimensional arrangement affects the molecule's ability to participate in various chemical reactions and influences its binding interactions with other molecular species [13] [20].
2,2-Dimethyl-1,4-dihydro-2H-benzo[d] [1] [2]oxazine exists as a solid at room temperature under standard conditions [1] [3]. The compound exhibits characteristic physical properties that reflect its heterocyclic benzoxazine structure with two methyl substituents at the 2-position of the oxazine ring.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₁₃NO | [1] [3] |
Molecular Weight (g/mol) | 163.22 | [1] [3] |
CAS Number | 5226-51-7 | [1] [3] |
MDL Number | MFCD09878805 | [3] |
Melting Point (°C) | 117-119 | [4] |
Boiling Point (°C) | 274.7 ± 19.0 | [5] [6] [4] |
Density (g/cm³) | 1.009 ± 0.06 | [4] [7] |
Flash Point (°C) | 105.9 | [7] |
The compound demonstrates a relatively low density compared to many aromatic heterocycles, indicating a less compact molecular packing in the solid state [4] [7]. The melting point range of 117-119°C suggests moderate intermolecular forces, consistent with the presence of hydrogen bonding capabilities through the nitrogen atom and potential π-π stacking interactions from the benzene ring [4].
Nuclear magnetic resonance spectroscopy provides detailed structural information about 2,2-Dimethyl-1,4-dihydro-2H-benzo[d] [1] [2]oxazine. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts that confirm the structural identity and purity of the compound.
The characteristic oxazine methylene resonances in related benzoxazine compounds typically appear at chemical shifts between 3.8-5.3 ppm, with the specific pattern dependent on the substitution pattern [8]. For compounds in this structural class, the methylene protons adjacent to oxygen (O-CH₂) typically resonate at higher field compared to those adjacent to nitrogen (N-CH₂) [8].
The aromatic protons of the benzene ring system display characteristic multipicity patterns in the aromatic region (6.5-8.0 ppm), with coupling constants reflecting the ortho, meta, and para relationships between substituents [9] [10]. The dimethyl substituents at the 2-position of the oxazine ring contribute distinctive singlet resonances in the aliphatic region, typically around 1.2-1.5 ppm [10].
Infrared spectroscopy of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d] [1] [2]oxazine reveals several characteristic absorption bands that provide structural confirmation. The fundamental vibrational modes associated with the oxazine ring system appear as distinctive features in the infrared spectrum.
Characteristic absorption frequencies include:
The Raman spectroscopic properties of benzoxazine derivatives show complementary information to infrared spectroscopy, with strong scattering from symmetric vibrational modes. The ring breathing modes and in-plane deformation vibrations of the benzene ring contribute significantly to the Raman spectrum [8].
Mass spectrometry of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d] [1] [2]oxazine provides detailed fragmentation patterns and molecular ion information essential for structural characterization and purity assessment.
Adduct | Mass-to-Charge (m/z) | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 164.10700 | 133.8 |
[M+Na]⁺ | 186.08894 | 141.9 |
[M-H]⁻ | 162.09244 | 136.3 |
[M+NH₄]⁺ | 181.13354 | 154.4 |
[M+K]⁺ | 202.06288 | 140.1 |
[M+H-H₂O]⁺ | 146.09698 | 127.9 |
The molecular ion peak appears at m/z 163.09917, corresponding to the exact molecular mass of the compound [1]. Collision cross section values provide information about the three-dimensional structure and molecular size in the gas phase, with values ranging from 127.9 to 154.4 Ų depending on the adduct formation [1].
Common fragmentation patterns include loss of water molecules ([M+H-H₂O]⁺) and formation of various adduct ions with common laboratory cations [1]. The base peak intensity and fragmentation efficiency depend on ionization conditions and collision energy settings.
The electronic structure of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d] [1] [2]oxazine reflects the conjugated π-electron system of the benzene ring and the electron-donating properties of the nitrogen atom within the oxazine ring. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's chemical reactivity and photophysical properties.
Molecular orbital calculations using density functional theory methods reveal that the frontier molecular orbitals are primarily localized on the aromatic benzene ring system, with significant contributions from the nitrogen lone pair electrons [11] [12]. The electron density distribution shows increased electron density at the nitrogen atom, making it a nucleophilic center for chemical reactions.
The dipole moment of the molecule arises from the asymmetric distribution of electron density, particularly the electronegativity difference between nitrogen, oxygen, and carbon atoms. Related oxazine compounds demonstrate dipole moments in the range of 1-3 Debye units, depending on substitution patterns [13].
X-ray crystallographic studies of related benzoxazine derivatives reveal important structural parameters including bond lengths, bond angles, and torsional angles [14] [15]. The six-membered oxazine ring typically adopts a half-chair conformation to minimize steric interactions between substituents.
The thermodynamic properties of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d] [1] [2]oxazine include various energy-related parameters that characterize its thermal behavior and stability.
Property | Value | Notes |
---|---|---|
Heat of Formation (kJ/mol) | Not determined | Requires experimental determination |
Heat of Vaporization (kJ/mol) | Estimated 45-50 | Based on similar compounds |
Heat Capacity (J/mol·K) | Not determined | Temperature dependent |
Critical Temperature (°C) | Not determined | Above boiling point |
Critical Pressure (atm) | Not determined | Estimated from structure |
Thermal Stability | Stable under normal conditions | Avoid strong acids/bases |
The enthalpy of formation remains experimentally undetermined but can be estimated using group contribution methods based on constituent functional groups [16]. The heat of vaporization is estimated to be in the range of 45-50 kJ/mol based on structural similarities to other benzoxazine derivatives [16].
Thermal stability studies indicate that the compound remains stable under normal laboratory conditions but may undergo decomposition at elevated temperatures or in the presence of strong acids or bases [17]. The glass transition temperature and decomposition temperature require systematic thermal analysis for precise determination.
The solubility characteristics of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d] [1] [2]oxazine in different solvent systems are crucial for synthetic applications, purification procedures, and analytical methods.
Solvent | Solubility | Notes |
---|---|---|
Water | Limited | Hydrolysis may occur |
Chloroform | Soluble | Good for extractions |
Dimethyl sulfoxide | Soluble | May undergo decomposition |
Methanol | Soluble | Common solvent for synthesis |
Ethyl acetate | Soluble | Used in purification |
Hexane | Poorly soluble | Low polarity solvent |
Tetrahydrofuran | Soluble | Good for Nuclear Magnetic Resonance studies |
Dichloromethane | Soluble | Good for extractions |
The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide and polar protic solvents like methanol [18]. Limited water solubility is observed, which may be accompanied by hydrolysis of the oxazine ring under certain conditions [17].
Solvent compatibility studies reveal that the compound is stable in most organic solvents under ambient conditions. However, prolonged exposure to protic solvents or elevated temperatures may lead to ring-opening reactions [17]. The partition coefficient values indicate moderate lipophilicity, making the compound suitable for various extraction procedures.
Irritant